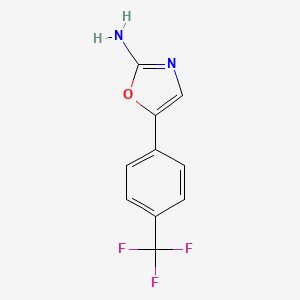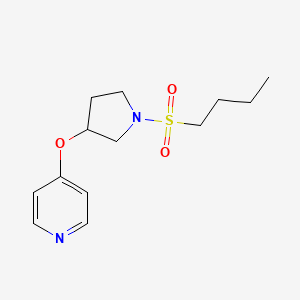
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound known for its potent inhibition of nicotinic acetylcholine receptors. This compound was first synthesized by researchers at Pfizer’s Central Research Division in the United States. It has a molecular formula of C16H26N2O3S and a molecular weight of 330.46 g/mol.
Preparation Methods
The synthesis of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the butylsulfonyl group and the pyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is widely used in scientific research, particularly in pharmacology and neuropharmacology. It serves as a tool compound to study the function of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Mechanism of Action
The mechanism of action of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its binding to nicotinic acetylcholine receptors, thereby inhibiting their function. This inhibition affects the transmission of nerve signals, which can be useful in studying neurological disorders and developing treatments. The molecular targets include the receptor subunits, and the pathways involved are related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar compounds to 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine include other pyrrolidine derivatives and nicotinic acetylcholine receptor inhibitors. Some examples are:
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-diones: Studied for their pharmacological properties. The uniqueness of this compound lies in its specific inhibition of nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
4-(1-butylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-3-10-19(16,17)15-9-6-13(11-15)18-12-4-7-14-8-5-12/h4-5,7-8,13H,2-3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGNOOIAXKWKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
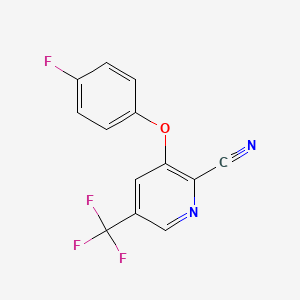
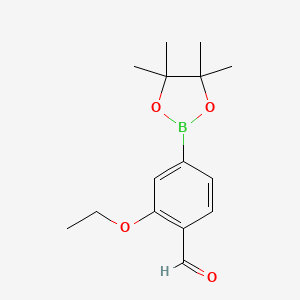
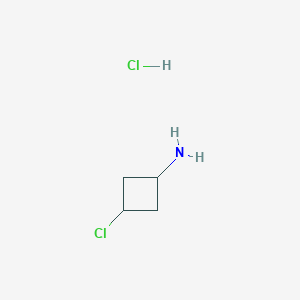
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)
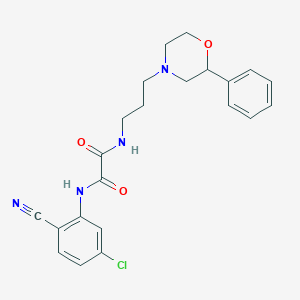
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)

![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)
![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)
